Tétrachlorohydroquinone

Vue d'ensemble

Description

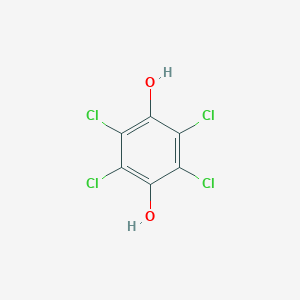

La tétrachlorohydroquinone est un composé d'hydroquinone chloré de formule moléculaire C6H2Cl4O2. C'est un métabolite majeur du biocide organochloré pentachlorophénol. Ce composé est connu pour ses propriétés cytotoxiques et sa capacité à induire le stress oxydatif dans les systèmes biologiques .

Applications De Recherche Scientifique

Tetrachlorohydroquinone has several scientific research applications:

Chemistry: It is used as an analytical standard and in the synthesis of other chlorinated compounds.

Medicine: Research has shown that tetrachlorohydroquinone can inhibit biofilm formation by Candida albicans, making it a potential candidate for antifungal treatments

Industry: It is used in the production of dyes and other industrial chemicals.

Mécanisme D'action

Target of Action

Tetrachlorohydroquinone (TCHQ) is a metabolite of pentachlorophenol (PCP), a widely used biocide and wood preservative . The primary targets of TCHQ are DNA molecules and oxidative stress pathways in cells .

Mode of Action

TCHQ interacts with its targets by inducing reactive oxidant stress (ROS), which leads to DNA lesions . This interaction results in significant changes in the cell, including genotoxicity and potential carcinogenic effects .

Biochemical Pathways

TCHQ affects the oxidative stress pathways in cells. It is produced from H2O2 and tetrachloro-1,4-benzoquinone (TCBQ) through a metal-independent mechanism . TCHQ also induces the production of hydroxyl radicals, which can cause damage to various cellular components, including DNA . In addition, TCHQ has been found to inhibit the formation of hyphae in Candida albicans, a common fungal pathogen .

Pharmacokinetics

It is known that tchq is primarily excreted in urine as conjugates . A portion of the dose is recovered in urine as TCHQ and its conjugates . For both PCP and TCHQ, sulfates account for 90% or more of the total conjugates .

Result of Action

The action of TCHQ results in DNA lesions and the induction of oxidative stress in cells . This can lead to various cellular effects, including genotoxicity and potential carcinogenic effects . In addition, TCHQ has been found to inhibit the formation of biofilms by Candida albicans, a common fungal pathogen .

Action Environment

The action of TCHQ can be influenced by various environmental factors. It is known that TCHQ can induce oxidative stress and DNA damage in various environmental conditions .

Analyse Biochimique

Biochemical Properties

Tetrachlorohydroquinone interacts with various biomolecules in biochemical reactions. It has been identified as the main cause of pentachlorophenol-induced genotoxicity due to reactive oxidant stress (ROS) . The ROS production by TCHQ is associated with its interaction with enzymes and proteins, leading to cellular damage .

Cellular Effects

Tetrachlorohydroquinone has significant effects on various types of cells and cellular processes. It induces massive ROS and prolonged ROS-triggered ERK activation in splenocytes . This leads to necrotic cell death of the splenocytes . TCHQ also increases the production of ROS, inhibits apoptosis, and induces loss of the mitochondrial membrane potential and necrosis in splenocytes .

Molecular Mechanism

The molecular mechanism of TCHQ involves its interaction with biomolecules at the molecular level. It exerts its effects through the induction of ROS and the activation of ERK . Inhibition of ROS production partially restores the mitochondrial membrane potential, inhibits ERK activity, elevates caspase-3 activity and PARP cleavage, and eventually switches the TCHQ-induced necrosis to apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of TCHQ change over time. A high dose of TCHQ leads to necrotic cell death of the splenocytes through induction of massive and sudden ROS and prolonged ROS-triggered ERK activation

Dosage Effects in Animal Models

The effects of TCHQ vary with different dosages in animal models. High doses of TCHQ have been shown to lead to necrotic cell death in splenocytes

Metabolic Pathways

Tetrachlorohydroquinone is involved in metabolic pathways related to the metabolism of pentachlorophenol . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Méthodes De Préparation

La tétrachlorohydroquinone peut être synthétisée par la chloration de l'hydroquinone. Le procédé consiste à chlorer une mole d'hydroquinone avec 4 à 8 moles de chlore gazeux dans de l'acide chlorhydrique à des températures allant de 10 °C au point d'ébullition du mélange réactionnel. La this compound résultante est ensuite oxydée en faisant passer un mélange de chlore gazeux et d'air ou d'oxygène à travers le mélange réactionnel à des températures comprises entre 80 °C et le point d'ébullition .

Analyse Des Réactions Chimiques

La tétrachlorohydroquinone subit diverses réactions chimiques, notamment :

Oxydation : elle peut être oxydée en tétrachlorobenzoquinone.

Réduction : elle peut être réduite en dérivés d'hydroquinone.

Substitution : elle peut subir des réactions de substitution où les atomes de chlore sont remplacés par d'autres groupes fonctionnels.

Les réactifs courants utilisés dans ces réactions comprennent le chlore gazeux pour la chloration et des agents réducteurs comme le borohydrure de sodium pour les réactions de réduction. Les principaux produits formés à partir de ces réactions comprennent la tétrachlorobenzoquinone et d'autres dérivés chlorés de l'hydroquinone .

Applications dans la recherche scientifique

La this compound a plusieurs applications dans la recherche scientifique :

Chimie : elle est utilisée comme étalon analytique et dans la synthèse d'autres composés chlorés.

Médecine : La recherche a montré que la this compound peut inhiber la formation de biofilms par Candida albicans, ce qui en fait un candidat potentiel pour les traitements antifongiques

Industrie : Elle est utilisée dans la production de colorants et d'autres produits chimiques industriels.

Mécanisme d'action

La this compound exerce ses effets principalement par la production d'espèces réactives de l'oxygène (ROS). Ces ROS peuvent provoquer des dommages oxydatifs aux composants cellulaires, notamment l'ADN, les protéines et les lipides. Le composé s'est révélé induire la formation de sites apuriniques/apyrimidiniques et de 8-hydroxy-2'-désoxyguanosine dans l'ADN, qui sont des marqueurs de stress oxydatif . De plus, la this compound peut produire des radicaux hydroxyles en présence de peroxyde d'hydrogène par une réaction de Fenton organique indépendante des métaux .

Comparaison Avec Des Composés Similaires

La tétrachlorohydroquinone est similaire à d'autres hydroquinones chlorées, telles que la trichlorohydroquinone et la pentachlorohydroquinone. Elle est unique par son degré élevé de chloration et ses effets cytotoxiques puissants. Les composés similaires comprennent :

Trichlorohydroquinone : moins chlorée et moins cytotoxique que la this compound.

Pentachlorohydroquinone : Plus chlorée mais partage des propriétés cytotoxiques similaires

La this compound se démarque par ses applications spécifiques dans l'inhibition de la formation de biofilms et ses capacités importantes d'induction du stress oxydatif.

Activité Biologique

Tetrachlorohydroquinone (TCHQ) is a significant metabolite derived from pentachlorophenol (PCP), a widely used biocide and wood preservative. Understanding the biological activity of TCHQ is essential due to its implications in environmental toxicity and potential therapeutic applications, particularly against fungal infections. This article reviews the biological activities of TCHQ, focusing on its antifungal properties, immunotoxicity, and genotoxic effects.

Antifungal Properties

Recent studies have highlighted TCHQ's potent antifungal activity against Candida albicans, an opportunistic pathogen responsible for candidiasis. The compound has demonstrated significant efficacy in inhibiting biofilm formation, a critical factor in the virulence of C. albicans.

Efficacy Against Candida albicans

- Minimum Inhibitory Concentration (MIC) : The MIC of TCHQ against C. albicans was determined to be 50 μg/mL. At subinhibitory concentrations (2 to 10 μg/mL), TCHQ inhibited biofilm formation by 76% to 96% and significantly reduced cell aggregation and hyphal development .

- Gene Expression Modulation : Transcriptomic analyses revealed that TCHQ downregulated several hyphae-forming genes (ALS3, ECE1, HWP1, RBT5, and UME6) while upregulating biofilm-inhibitory genes (IFD6 and YWP1). This modulation indicates a mechanism by which TCHQ disrupts the pathogenicity of C. albicans .

The following table summarizes the effects of TCHQ on C. albicans:

| Parameter | Effect | Concentration (μg/mL) |

|---|---|---|

| Biofilm Formation Inhibition | 76% to 96% reduction | 2 to 10 |

| MIC | 50 | |

| Hyphal Development Inhibition | Significant reduction | 2 to 10 |

Immunotoxicity and Genotoxicity

TCHQ has been implicated in immunotoxic effects, primarily through the induction of reactive oxygen species (ROS) and cellular damage.

Induction of ROS

TCHQ was found to induce oxidative stress in primary mouse splenocytes, leading to necrotic cell death. High doses resulted in significant ROS production, which triggered prolonged activation of extracellular signal-regulated kinases (ERK) pathways . The following findings were noted:

- Cell Viability Reduction : Treatment with TCHQ showed a dose-dependent decrease in splenocyte viability, with viability dropping to approximately 20% after exposure to high concentrations for extended periods.

- Mechanisms of Cell Death : Both apoptosis and necrosis were observed as outcomes of TCHQ exposure, with ROS generation playing a crucial role in mediating these effects .

Case Studies

- Study on Biofilm Inhibition : A study demonstrated that TCHQ effectively reduced biofilm formation on porcine skin models, confirming its potential use as an antifungal agent against drug-resistant strains of C. albicans .

- Immunotoxicity Assessment : Research indicated that TCHQ was more toxic than its parent compound PCP, highlighting its role as a significant contributor to PCP-induced genotoxicity due to oxidative stress mechanisms .

Propriétés

IUPAC Name |

2,3,5,6-tetrachlorobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOSPPMGXZPHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058958 | |

| Record name | 2,3,5,6-Tetrachlorohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-87-6 | |

| Record name | Tetrachloro-p-hydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrachlorohydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachlorohydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrachlorohydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediol, 2,3,5,6-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,5,6-Tetrachlorohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrachlorohydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACHLOROHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P245C48WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.